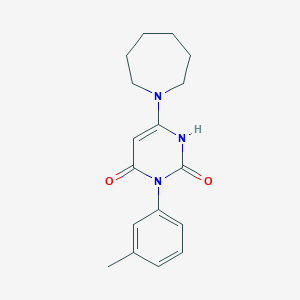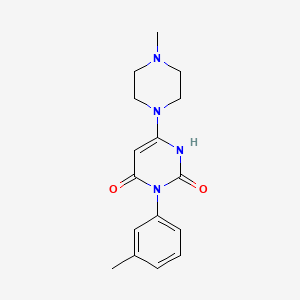
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as MPT-PYR-DIONE, is an organic compound with a wide range of scientific applications. It is a colorless, crystalline solid with a molecular weight of 266.35 g/mol, and is soluble in water, alcohol, and ether. MPT-PYR-DIONE is a versatile compound, capable of being used in a variety of scientific experiments and applications.
科学研究应用
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE has a number of scientific research applications, including its use as a model compound in organic chemistry, its use as a catalyst in organic synthesis, and its use as a substrate for enzyme studies. It has also been used in the synthesis of other organic compounds, such as heterocyclic compounds and amino acids.
作用机制
The mechanism of action of 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE is not yet fully understood. However, it is believed that its reactivity is due to its ability to form hydrogen bonds with other molecules, which allows it to act as a catalyst in organic synthesis. Additionally, it is believed that 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE can interact with enzymes in a way that allows it to act as a substrate for enzyme studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE are not yet fully understood. It is believed that it has the potential to act as an inhibitor of certain enzymes, which could have therapeutic effects. Additionally, it is believed to have antibacterial and antifungal properties.
实验室实验的优点和局限性
The advantages of using 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE in lab experiments include its ability to form hydrogen bonds with other molecules, its ability to act as a catalyst in organic synthesis, and its ability to act as a substrate for enzyme studies. The limitations of using 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE in lab experiments include its low solubility in water and its high reactivity.
未来方向
Some potential future directions for research involving 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE include further exploration of its biochemical and physiological effects, further exploration of its ability to act as an inhibitor of certain enzymes, and further exploration of its potential therapeutic applications. Additionally, further research into its mechanism of action and its ability to act as a catalyst in organic synthesis could lead to the development of new and more efficient synthesis methods.
合成方法
3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE can be synthesized through a number of methods, such as the Wittig reaction, the Mitsunobu reaction, and the Suzuki reaction. The Wittig reaction is a type of organic reaction that can be used to synthesize 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE from an aldehyde and a phosphonium salt. The Mitsunobu reaction is another method of synthesizing 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE, utilizing a diazotized aldehyde and an alcohol. The Suzuki reaction is a type of cross-coupling reaction, which is used to synthesize 3-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneE from a boronic acid and a halide.
属性
IUPAC Name |
3-(3-methylphenyl)-6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-4-6-12(9-11)18-14(19)10-13(16-15(18)20)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJNGHIQSPJMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C=C(NC2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyrrolidin-1-yl)-3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6543723.png)

![3-(3-bromophenyl)-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543746.png)

![3-(3-bromophenyl)-6-{[(pyridin-3-yl)methyl]amino}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543761.png)
![6-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543775.png)
![6-{[(furan-2-yl)methyl]amino}-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6543788.png)

![methyl 1-[1-(3-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B6543807.png)


![N-[(2E)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methanesulfonylbenzamide](/img/structure/B6543824.png)
![N-{4-[(propylcarbamoyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6543831.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)